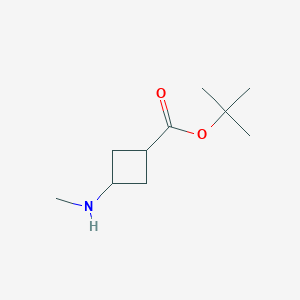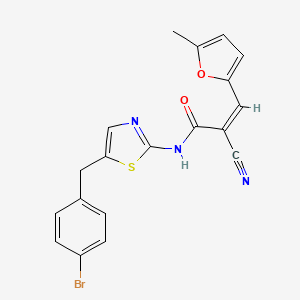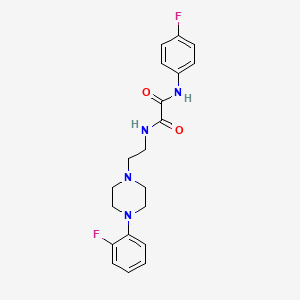![molecular formula C18H20N6O2 B2714378 9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-03-0](/img/structure/B2714378.png)
9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazolopurine, which is a class of compounds known to have various biological activities . The presence of the triazole ring and purine structure suggests that this compound might have potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Similar compounds are known to have good thermal stability .Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-HIV, and Antimicrobial Activities
Research has led to the synthesis of various triazolo[4,3-e]purine derivatives, demonstrating significant potential in anticancer, anti-HIV-1, and antimicrobial activities. For instance, specific compounds within this chemical class have shown considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, highlighting their potential as anticancer agents. Additionally, certain derivatives exhibited moderate anti-HIV-1 activity and notable antimicrobial efficacy against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, although they were generally found to lack antifungal activity (Ashour et al., 2012).
Anti-Proliferative Properties
Further studies have developed novel fused triazolo pyrrolo[2,1-f]purine derivatives, revealing strong anti-proliferative effects against human cancer cell lines such as MCF-7 and A-549. These findings are supported by molecular docking studies, indicating these compounds' potential as effective anticancer agents (Sucharitha et al., 2021).
Coordination Chemistry
In coordination chemistry, derivatives similar to 9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been studied for their interaction with divalent metal cations. Such studies offer insights into the second coordination sphere, essential for understanding complex formation and stability, which is critical for the development of new materials and catalysts (Maldonado et al., 2009).
Green Chemistry and Synthesis
Research has also focused on the green synthesis of related triazolo and triazine derivatives. One study highlights a catalyst- and solvent-free synthesis approach, emphasizing the importance of environmentally friendly chemical processes. This method not only offers a sustainable route for synthesizing these compounds but also aligns with green chemistry principles by minimizing hazardous substances and waste (Karami et al., 2015).
Antibacterial Evaluation
The antibacterial potential of triazolo[4,3-g]purin derivatives has been explored, with new compounds synthesized and screened for activity against various bacterial strains. This research is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Govori, 2017).
Eigenschaften
IUPAC Name |
5-butyl-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-4-5-11-23-13-15(21(2)18(26)22(3)16(13)25)24-14(19-20-17(23)24)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCXCZCOVMLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)

![N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2714306.png)



![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)

![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)

